2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide
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Overview
Description
2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide is an organic compound with the molecular formula C₁₃H₉ClO₂S.
Preparation Methods
The synthesis of 2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide typically involves the chloromethylation of naphtho[1,2-b]thiophene followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
Chemical Reactions Analysis
2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo further oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Electrophilic Aromatic Substitution:
Scientific Research Applications
2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide has found applications in several scientific research areas:
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Derivatives of this compound have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide largely depends on its interaction with biological targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function .
Comparison with Similar Compounds
2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide can be compared with other similar compounds such as:
Naphtho[2,1-b]thiophene: This compound lacks the chloromethyl and dioxide functionalities, resulting in different chemical reactivity and applications.
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: These compounds have similar structural motifs but differ in their oxidation state and electronic properties, leading to distinct applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C13H9ClO2S |
---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-(chloromethyl)benzo[g][1]benzothiole 1,1-dioxide |
InChI |
InChI=1S/C13H9ClO2S/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17(11,15)16/h1-7H,8H2 |
InChI Key |
HGWCBUAMJJRLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)CCl |
Origin of Product |
United States |
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